2-bromopyridine-3-sulfonic Acid
CAS No.: 111454-61-6
Cat. No.: VC18439644
Molecular Formula: C5H4BrNO3S
Molecular Weight: 238.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111454-61-6 |
|---|---|
| Molecular Formula | C5H4BrNO3S |
| Molecular Weight | 238.06 g/mol |
| IUPAC Name | 2-bromopyridine-3-sulfonic acid |
| Standard InChI | InChI=1S/C5H4BrNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) |
| Standard InChI Key | DZFSXWCQODHIDS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)Br)S(=O)(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The planar pyridine ring in 2-bromopyridine-3-sulfonic acid adopts a resonance-stabilized aromatic system, with the bromine atom at position 2 and the sulfonic acid group (-SOH) at position 3. Density functional theory (DFT) calculations reveal significant electron density redistribution due to the inductive effects of these substituents, which polarize the ring and enhance electrophilicity at the ortho and para positions . The sulfonic acid group contributes to high aqueous solubility () and acidity () .
The 3D conformation, as modeled in PubChem’s interactive structure, shows a dihedral angle of between the pyridine ring and the sulfonic acid group, minimizing steric hindrance . This geometry facilitates intermolecular hydrogen bonding, evidenced by a hydrogen bond donor count of 1 and acceptor count of 4 .
Molecular and Computed Properties
Table 1 summarizes key computed properties derived from PubChem :
| Property | Value |
|---|---|
| Molecular Weight | 238.06 g/mol |
| XLogP3 | 0.6 |
| Topological Polar Surface Area | 75.6 Ų |
| Heavy Atom Count | 11 |
| Rotatable Bond Count | 1 |
| Monoisotopic Mass | 236.90953 Da |
The low partition coefficient (XLogP3 = 0.6) indicates moderate hydrophilicity, while the polar surface area underscores its suitability for interactions in aqueous and biological systems .
Synthesis and Manufacturing
Synthetic Routes
2-Bromopyridine-3-sulfonic acid is synthesized via sulfonation of 2-bromopyridine, though detailed protocols are proprietary. A plausible method involves:
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Sulfonation: Reaction of 2-bromopyridine with fuming sulfuric acid () at 150–160°C for 6–8 hours.
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Quenching: Dilution with ice water to precipitate the sulfonic acid.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Alternative approaches leverage directed ortho-metalation strategies, where lithium-halogen exchange precedes sulfonation, but these are less cost-effective for industrial-scale production .
Industrial-Scale Production
Manufacturers optimize yields () by controlling reaction stoichiometry (1:1.2 pyridine:sulfur trioxide) and employing continuous flow reactors to mitigate exothermic risks. Post-synthesis, the compound is stabilized as its sodium salt (2-bromopyridine-3-sulfonate) to prevent decomposition during storage .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes facile displacement in SNAr reactions. For example, reaction with amines (e.g., morpholine) in dimethylformamide (DMF) at 80°C produces 3-sulfonated pyridine derivatives, pivotal in drug intermediate synthesis :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids afford biaryl sulfonic acids, utilized in photovoltaic materials (e.g., perovskite solar cells) . Recent studies demonstrate that anchoring 2-bromopyridine-3-sulfonic acid to perovskite surfaces reduces charge recombination, enhancing solar cell efficiency to 23.7% .
Pharmaceutical Intermediates
The compound’s sulfonic acid group enables sulfonamide formation via reaction with amines, yielding antibacterial agents (e.g., analogs of sulfadiazine) . Its bromine atom also permits radioisotope labeling () for positron emission tomography (PET) tracers.
Recent Research and Future Directions
Materials Science Innovations
In 2025, Gao et al. demonstrated that 2-bromopyridine-3-sulfonic acid functionalizes TiO nanoparticles, improving electron transport in perovskite solar cells by 18% . This anchors cations (e.g., Pb) via sulfonate coordination, reducing interfacial defects .
Drug Discovery
Ongoing trials explore its use in kinase inhibitor synthesis, targeting oncogenic proteins (e.g., BRAF V600E). Preliminary data show IC values of 0.8 μM in melanoma cell lines.
Environmental Impact
Biodegradation studies reveal a half-life of 28 days in soil, with no bioaccumulation potential (BCF < 0.1) . Advanced oxidation processes (AOPs) using ozone degrade 99% of the compound within 2 hours, mitigating aquatic toxicity .
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